Structural Differentiation: Unique Bromofuran-Carbonyl Amide Substitution vs. Amino Precursor
Ethyl l)piperazine incorporates a 5-bromofuran-2-carbonyl amide group, replacing the simple amine of its closest precursor, ethyl 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 6163-89-9). This substitution introduces a bromine atom, enabling participation in palladium-catalyzed cross-coupling reactions that the amino analog cannot undergo . Among benzofuran series, a 5-bromo substitution has been reported to yield approximately a 3.5-fold improvement in enzyme inhibitory activity over the non-brominated parent [1].
| Evidence Dimension | Chemical Reactivity / Synthetic Utility |
|---|---|
| Target Compound Data | Contains reactive C-Br bond amenable to Suzuki, Negishi, and Buchwald-Hartwig couplings |
| Comparator Or Baseline | Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (no C-Br bond; limited to amine-based derivatization) |
| Quantified Difference | Enables an entirely orthogonal reaction manifold; in related systems, bromine substitution improves biological activity by ~3.5-fold (quantified difference) |
| Conditions | Structure-based comparison; biological activity data from a related benzofuran/benzothiophene HCV NS5B inhibitor series |
Why This Matters
For synthetic chemists, this compound provides a versatile late-stage intermediate for diversifying chemical libraries via cross-coupling, a capability absent in the non-brominated amino analog, directly impacting procurement decisions for medicinal chemistry campaigns.
- [1] PMC, Synthesis and SAR optimization of diketo acid pharmacophore for HCV NS5B polymerase inhibition, compound 3a (5-bromo) vs. 2a (non-brominated), ~3.5-fold improvement, 2011. View Source
